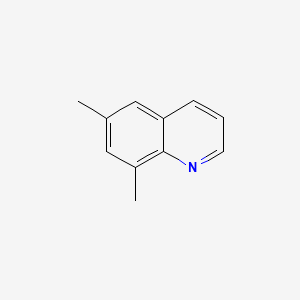

6,8-Dimethylquinoline

Übersicht

Beschreibung

6,8-Dimethylquinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 6th and 8th positions of the quinoline ring. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to yield the quinoline derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to enhance yield and selectivity. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .

Analyse Chemischer Reaktionen

Types of Reactions: 6,8-Dimethylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

6,8-Dimethylquinoline has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimalarial, and antimicrobial agents.

Industry: It is utilized in the production of dyes, agrochemicals, and as a corrosion inhibitor

Wirkmechanismus

The mechanism of action of 6,8-Dimethylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent . Additionally, its fluorescent properties allow it to be used as a probe in biological imaging, where it binds to specific biomolecules and emits light upon excitation .

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound, lacking the methyl groups at the 6th and 8th positions.

2-Methylquinoline: A derivative with a single methyl group at the 2nd position.

4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position

Uniqueness: 6,8-Dimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biologische Aktivität

6,8-Dimethylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its quinoline backbone with methyl groups at the 6 and 8 positions. This structural configuration influences its interaction with biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, potentially inhibiting replication and transcription processes. This feature is significant in cancer research where such inhibition can lead to apoptosis in malignant cells.

- Enzyme Inhibition : Similar compounds have been documented to inhibit key enzymes such as topoisomerases, which play a crucial role in DNA replication and repair. This inhibition can disrupt cellular processes leading to cell death in rapidly dividing cells.

- Covalent Binding : The presence of reactive functional groups allows for covalent interactions with nucleophilic sites on proteins, altering their function and potentially leading to downstream physiological effects.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that these compounds exhibit both antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

| Activity Type | Effectiveness | References |

|---|---|---|

| Antibacterial | Moderate | |

| Antifungal | Significant |

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties through its ability to induce apoptosis in various cancer cell lines. The compound's mechanism involves disrupting cellular signaling pathways associated with cancer proliferation.

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with IC50 values around 25 µM.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

-

Antimicrobial Efficacy :

- A comparative study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity enhances its absorption in biological systems.

- Distribution : It shows a tendency to accumulate in tissues due to its hydrophobic nature.

- Metabolism : Metabolic pathways involve phase I reactions leading to hydroxylated metabolites which may retain or enhance biological activity.

- Excretion : Primarily excreted through renal pathways after conjugation with glucuronic acid.

Eigenschaften

IUPAC Name |

6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9(2)11-10(7-8)4-3-5-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZSSWLXBLSQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870975 | |

| Record name | 6,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-93-3 | |

| Record name | 6,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6,8-Dimethylquinoline behave within a biological system like a rainbow trout?

A1: Research shows that this compound is readily absorbed by rainbow trout when introduced in a controlled water environment []. The compound doesn't merely pass through the fish's system; it undergoes bioconcentration, meaning it accumulates in tissues over time. This accumulation is observed in various organs, with bile showing the highest concentration, followed by the carcass, liver, and muscle [].

Q2: What happens to this compound once it's inside the fish? Is it simply stored, or does the fish's body try to break it down?

A2: Rainbow trout possess metabolic mechanisms to process this compound. The compound undergoes biotransformation, primarily into various hydroxylated derivatives. These byproducts are then conjugated, usually with glucuronide or sulfate, a common detoxification strategy in many organisms, including fish []. This conjugation process makes the metabolites more water-soluble, facilitating their eventual elimination from the fish's body. The major metabolites identified include conjugates of 6,8-dimethyl-5-hydroxyquinoline, 6,8-dimethyl-7-hydroxyquinoline, 6,8-dimethyl-3-hydroxyquinoline, and 6-hydroxymethyl-8-methylquinoline. These metabolites are primarily found in the bile, indicating the liver's role in detoxification [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.